2-Ethyl-2-phenyl-1,3-dioxolan-4-one
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Overview
Description
2-Ethyl-2-phenyl-1,3-dioxolan-4-one is a chemical compound belonging to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of an ethyl group at the 2 position and a phenyl group at the 4 position makes this compound unique. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-2-phenyl-1,3-dioxolan-4-one can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods
Industrial production methods for 1,3-dioxolanes, including this compound, often involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. Catalysts such as zirconium tetrachloride (ZrCl4) are used for acetalization and in situ transacetalization of carbonyl compounds under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-phenyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4 and MCPBA.
Reduction: Catalyzed by agents such as LiAlH4 and NaBH4.
Substitution: Involving nucleophiles like RLi and RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: KMnO4, MCPBA.
Reducing Agents: LiAlH4, NaBH4.
Nucleophiles: RLi, RMgX.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or cleavage products, while reduction can yield alcohols .
Scientific Research Applications
2-Ethyl-2-phenyl-1,3-dioxolan-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-ethyl-2-phenyl-1,3-dioxolan-4-one exerts its effects involves its ability to form stable cyclic acetals and ketals. This stability allows it to protect carbonyl groups during chemical transformations, preventing unwanted reactions . The molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar ring structure but without the ethyl and phenyl groups.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
2-Phenyl-1,3-dioxolane: Lacks the ethyl group but shares the phenyl group.
Uniqueness
2-Ethyl-2-phenyl-1,3-dioxolan-4-one is unique due to the presence of both ethyl and phenyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective protection and stability .
Properties
CAS No. |
64559-93-9 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-ethyl-2-phenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C11H12O3/c1-2-11(13-8-10(12)14-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
SCKKAZYIFKUDSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCC(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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